3-Butylcyclododeca-1,3,5-triene
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Overview
Description
3-Butylcyclododeca-1,3,5-triene is a cyclic hydrocarbon with a unique structure characterized by a twelve-membered ring containing three conjugated double bonds and a butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclododeca-1,3,5-triene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The trimerization reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Butylcyclododeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound leads to the formation of cyclododecane.
Substitution: The compound can undergo electrophilic substitution reactions, where the butyl group or the double bonds are targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and air in the presence of boric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is used for hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone and cyclododecanol.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatrienes depending on the electrophile used.
Scientific Research Applications
3-Butylcyclododeca-1,3,5-triene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butylcyclododeca-1,3,5-triene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclododeca-1,5,9-triene: A similar compound with three conjugated double bonds but without the butyl substituent.
Cyclohepta-1,3,5-triene: A smaller ring system with three conjugated double bonds.
Uniqueness
3-Butylcyclododeca-1,3,5-triene is unique due to the presence of the butyl substituent, which imparts different chemical properties and reactivity compared to its unsubstituted counterparts.
Properties
CAS No. |
144168-38-7 |
---|---|
Molecular Formula |
C16H26 |
Molecular Weight |
218.38 g/mol |
IUPAC Name |
3-butylcyclododeca-1,3,5-triene |
InChI |
InChI=1S/C16H26/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 |
InChI Key |
HLXKEGUJCDHKQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CCCCCCCC=C1 |
Origin of Product |
United States |
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